molecular formula C18H26N6O2 B2844732 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione CAS No. 1014032-40-6

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-d ione

Cat. No.: B2844732
CAS No.: 1014032-40-6
M. Wt: 358.446
InChI Key: HEISMGRBIDOYDJ-UHFFFAOYSA-N
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Description

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound featuring a pyrazole ring fused with a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diethylpyrazole with a suitable purine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(3-methylbutyl)-1,3,7-trihydropurine-2,6-dione stands out due to its unique structural features, which combine the properties of both pyrazole and purine rings. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-6-12-10-13(7-2)24(21-12)17-19-15-14(23(17)9-8-11(3)4)16(25)20-18(26)22(15)5/h10-11H,6-9H2,1-5H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISMGRBIDOYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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